N-[(Z)-1-(furan-2-yl)ethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
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Overview
Description
[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-furan-2-yl-eth-(Z)-ylidene]-hydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperazine ring, a furan moiety, and a hydrazide group, making it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-furan-2-yl-eth-(Z)-ylidene]-hydrazide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the furan moiety and the hydrazide group. Common reagents used in these reactions include toluene-4-sulfonyl chloride, piperazine, acetic acid, and hydrazine hydrate. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-furan-2-yl-eth-(Z)-ylidene]-hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-furan-2-yl-eth-(Z)-ylidene]-hydrazide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-furan-2-yl-eth-(Z)-ylidene]-hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid
- [1-furan-2-yl-eth-(Z)-ylidene]-hydrazide
- Piperazine derivatives
- Furan derivatives
Uniqueness
What sets [4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetic acid [1-furan-2-yl-eth-(Z)-ylidene]-hydrazide apart is its combination of functional groups, which provides a unique platform for diverse chemical reactions and applications. This compound’s versatility and potential for modification make it a valuable tool in various fields of research and industry.
Properties
CAS No. |
385404-35-3 |
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Molecular Formula |
C19H24N4O4S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H24N4O4S/c1-15-5-7-17(8-6-15)28(25,26)23-11-9-22(10-12-23)14-19(24)21-20-16(2)18-4-3-13-27-18/h3-8,13H,9-12,14H2,1-2H3,(H,21,24)/b20-16+ |
InChI Key |
ABABJSZOBHTYFS-CAPFRKAQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C(\C)/C3=CC=CO3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=C(C)C3=CC=CO3 |
Origin of Product |
United States |
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